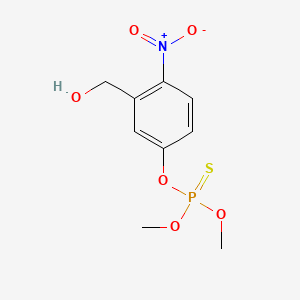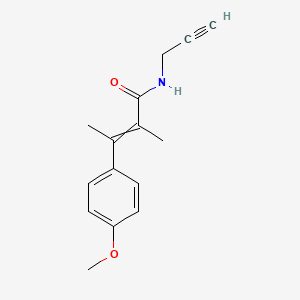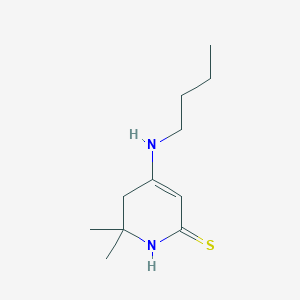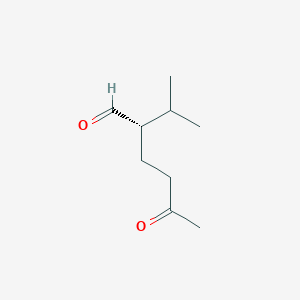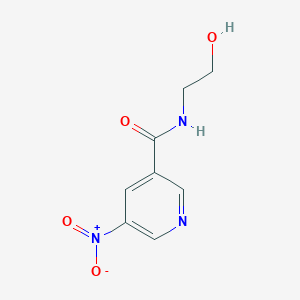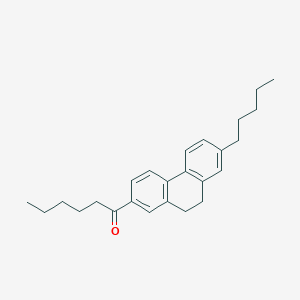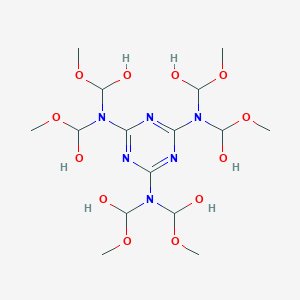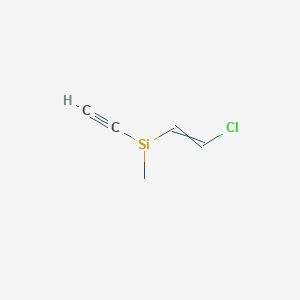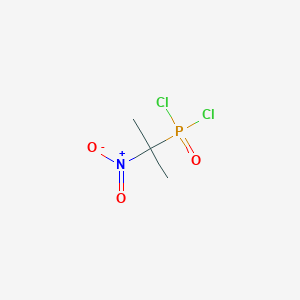![molecular formula C15H19NO7 B14616347 Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate CAS No. 58810-00-7](/img/structure/B14616347.png)
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate is an organic compound that belongs to the class of diethyl esters It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with a suitable benzyl halide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Formation of diethyl [(3-amino-4-nitrophenyl)methyl]propanedioate
Substitution: Formation of diethyl [(3-methoxy-4-substituted phenyl)methyl]propanedioate
Hydrolysis: Formation of [(3-methoxy-4-nitrophenyl)methyl]propanedioic acid
科学研究应用
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The ester groups can be hydrolyzed to release active carboxylic acids that further modulate biological pathways.
相似化合物的比较
Similar Compounds
- Diethyl malonate
- Diethyl (3-fluoro-4-nitrophenyl)methyl]propanedioate
- Diethyl (4-methoxy-2-nitrophenyl)malonate
Uniqueness
Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
58810-00-7 |
|---|---|
分子式 |
C15H19NO7 |
分子量 |
325.31 g/mol |
IUPAC 名称 |
diethyl 2-[(3-methoxy-4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H19NO7/c1-4-22-14(17)11(15(18)23-5-2)8-10-6-7-12(16(19)20)13(9-10)21-3/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI 键 |
CCAIZPCTZPBQLN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-](/img/structure/B14616266.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
